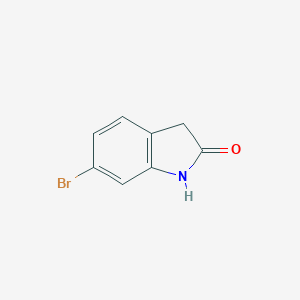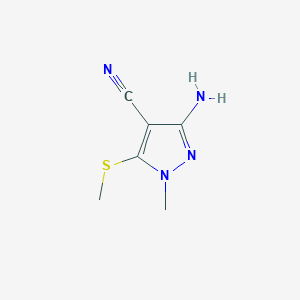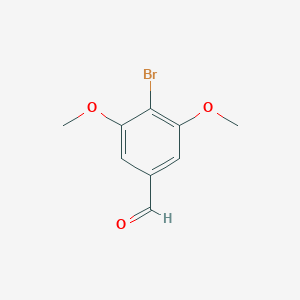
6-Bromoindole
Vue d'ensemble
Description
6-Bromooxindole is an organic compound with the chemical formula C8H6BrNO. It is a derivative of oxindole, where a bromine atom is substituted at the sixth position of the indole ring. This compound is known for its white to light yellow crystalline appearance and has a molecular weight of 212.04 g/mol .
Applications De Recherche Scientifique
6-Bromooxindole has several applications in scientific research:
Mécanisme D'action
Target of Action
6-Bromooxindole is primarily used in the preparation of p38alpha inhibitors . The p38alpha is a protein kinase that plays a critical role in cellular responses to stress and inflammation .
Mode of Action
The compound interacts with its target, the p38alpha kinase, by inhibiting its activity . This inhibition results in a decrease in the inflammatory response, as p38alpha is a key player in the production of pro-inflammatory cytokines .
Biochemical Pathways
The primary biochemical pathway affected by 6-Bromooxindole is the p38 MAPK pathway . This pathway is involved in cellular responses to stress and inflammation. By inhibiting p38alpha, 6-Bromooxindole disrupts this pathway, leading to a reduction in inflammation .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability
Result of Action
The inhibition of p38alpha by 6-Bromooxindole leads to a decrease in the production of pro-inflammatory cytokines . This results in a reduction of inflammation, making 6-Bromooxindole potentially useful in the treatment of conditions characterized by excessive inflammation .
Analyse Biochimique
Biochemical Properties
It is known that 6-Bromooxindole is used in the synthesis of p38α inhibitors . These inhibitors are potential anti-inflammatories, suggesting that 6-Bromooxindole may interact with enzymes, proteins, and other biomolecules involved in inflammation pathways .
Cellular Effects
It has been reported to be cytotoxic to MDA-MB-231 breast cancer cells . This suggests that 6-Bromooxindole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used in the synthesis of p38α inhibitors , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Bromooxindole can be synthesized through the bromination of oxindole. The reaction involves treating oxindole with a bromine solution under controlled conditions to introduce the bromine atom at the sixth position of the indole ring .
Industrial Production Methods: In industrial settings, the synthesis of 6-Bromooxindole typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromooxindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Acylation Reactions: 6-Bromooxindole can react with acylating agents to form 3-acylated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
3-Acylated Derivatives: Formed through acylation reactions.
Substituted Oxindoles: Resulting from nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
6-Chlorooxindole: Similar structure with a chlorine atom instead of bromine.
6-Fluorooxindole: Contains a fluorine atom at the sixth position.
6-Iodooxindole: Iodine atom substituted at the sixth position.
Uniqueness of 6-Bromooxindole: 6-Bromooxindole is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom influences the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
6-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRYVQFBQVOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378341 | |
| Record name | 6-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-40-9 | |
| Record name | 6-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 6-bromooxindole significant?
A1: The abstract highlights that both 4-bromooxindole and 6-bromooxindole were previously unknown compounds. The researchers present an efficient method for synthesizing these compounds, starting from readily available materials like 6-amino-2-nitrotoluene and 4-amino-2-nitrotoluene []. This synthesis pathway opens possibilities for exploring the chemical reactivity and potential applications of these novel bromooxindoles.
Q2: What kind of reactions involving 6-bromooxindole are discussed in the research?
A2: The abstract specifically mentions the successful transformation of 6-bromooxindole into 3-acylated derivatives []. This suggests that the bromine atom at the 6th position might allow for further modifications and reactions, potentially leading to more complex and diverse oxindole derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)





![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)


![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)


![[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL](/img/structure/B126849.png)
